Methyl 6,7-dimethoxy-9H-fluorene-2-carboxylate
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Overview
Description
Methyl 6,7-dimethoxy-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of methoxy groups at the 6 and 7 positions and a carboxylate ester group at the 2 position of the fluorene ring .
Preparation Methods
The synthesis of Methyl 6,7-dimethoxy-9H-fluorene-2-carboxylate typically involves the esterification of 6,7-dimethoxy-9H-fluorene-2-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 6,7-dimethoxy-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6,7-dimethoxy-9H-fluorene-2-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6,7-dimethoxy-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylate ester play crucial roles in its reactivity and biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Methyl 6,7-dimethoxy-9H-fluorene-2-carboxylate can be compared with other fluorene derivatives, such as:
6,7-Dimethoxy-9H-fluorene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
9H-Fluorene-2-carboxylic acid: Lacks the methoxy groups, leading to different chemical and biological properties.
Methyl 9H-fluorene-2-carboxylate: Similar ester group but without the methoxy groups.
The presence of methoxy groups in this compound imparts unique chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
184881-72-9 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 6,7-dimethoxy-9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C17H16O4/c1-19-15-8-12-7-11-6-10(17(18)21-3)4-5-13(11)14(12)9-16(15)20-2/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
RWBJHKZUJHWTMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)C(=O)OC)OC |
Origin of Product |
United States |
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